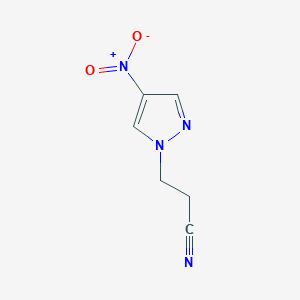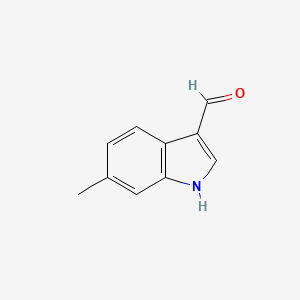
4-メチル-6-(トリフルオロメチル)ピリミジン-2-オール
概要
説明
4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol is a chemical compound with the molecular formula C6H5F3N2O and a molecular weight of 178.11 g/mol It is a pyrimidine derivative, characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 4-position of the pyrimidine ring
科学的研究の応用
4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
Target of Action
The primary targets of the compound 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is hypothesized that the compound interacts with its targets through hydrogen bonding, given the presence of a hydroxyl group in its structure .
Biochemical Pathways
As research progresses, it is expected that the compound’s role in various biochemical pathways will be elucidated .
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol’s action are currently under investigation. Preliminary studies suggest that the compound may have potential applications in proteomics research .
生化学分析
Biochemical Properties
4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with pyrimidine-related enzymes, potentially affecting nucleotide synthesis and metabolism . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling proteins, leading to altered cellular responses . Additionally, 4-Methyl-6-(triflu
準備方法
The synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 4-methyl-6-(trifluoromethyl)pyrimidine with hydroxylamine . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
類似化合物との比較
4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol can be compared with other pyrimidine derivatives, such as:
2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.
4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine:
These comparisons highlight the uniqueness of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol in terms of its specific substitution pattern and the resulting chemical and biological properties.
特性
IUPAC Name |
6-methyl-4-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-3-2-4(6(7,8)9)11-5(12)10-3/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJJVSVFFPOKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406746 | |
| Record name | 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91606-60-9 | |
| Record name | 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol](/img/structure/B1309483.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309489.png)





![N-[3-(trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B1309515.png)

